2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid is a synthetic organic compound with a molecular weight of 387.38 g/mol . It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyrrolidine ring, and a difluoroacetic acid moiety . This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural features .
Preparation Methods
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including fluorenylmethoxycarbonyl chloride, pyrrolidine, and difluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid has several scientific research applications, including :
Peptide Synthesis: The compound is commonly used as a building block in the synthesis of peptides due to its Fmoc protecting group, which can be easily removed under mild conditions.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is utilized in biological studies to investigate the effects of difluoroacetic acid derivatives on various biological pathways.
Mechanism of Action
The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets . The Fmoc group provides protection during synthesis, allowing for selective reactions at other functional groups . The difluoroacetic acid moiety can participate in various biochemical pathways, influencing enzyme activity and receptor binding .
Comparison with Similar Compounds
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid can be compared with other similar compounds, such as :
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetic acid: This compound has a hydroxyl group at the pyrrolidine ring, which can influence its reactivity and biological activity.
(2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid: This compound contains a quinoline moiety, which can impart different pharmacological properties.
The unique combination of the Fmoc group, pyrrolidine ring, and difluoroacetic acid moiety makes this compound a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C21H19F2NO4 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C21H19F2NO4/c22-21(23,19(25)26)13-9-10-24(11-13)20(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,26) |
InChI Key |
DETIAIFQXRJYSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(C(=O)O)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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